molecular formula C20H28FN3O2 B2448707 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 953137-69-4

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2448707
CAS No.: 953137-69-4
M. Wt: 361.461
InChI Key: KQKMQHKKPIHWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C20H28FN3O2 and its molecular weight is 361.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

Research by Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in compulsive food consumption using selective antagonists in a binge eating model in rats. This study suggests that selective antagonism at the orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Neuroprotective Drug Potential

A study by Iwamoto and Kita (2006) on "YM-244769", a novel Na+/Ca2+ exchange inhibitor, demonstrated its potential as a neuroprotective drug. This research highlighted the pharmacological properties of YM-244769, suggesting its therapeutic potential for protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Antipsychotic Potential of 5-HT2A Receptor Inverse Agonists

Vanover et al. (2006) explored the pharmacological properties of ACP-103, a novel 5-hydroxytryptamine2A receptor inverse agonist, indicating its potential as an antipsychotic agent. This compound showed potent inverse agonist activity and demonstrated a behavioral pharmacological profile consistent with utility as an antipsychotic agent (Vanover et al., 2006).

COX-2 Inhibition for Pain Management

Hashimoto et al. (2002) synthesized and evaluated a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522. This inhibitor is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the therapeutic potential of selective COX-2 inhibition (Hashimoto et al., 2002).

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c21-17-7-5-15(6-8-17)13-22-19(25)20(26)23-14-16-9-11-24(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMQHKKPIHWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.